Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate
Brand Name: Vulcanchem
CAS No.: 2379321-26-1
VCID: VC11679824
InChI: InChI=1S/C10H7BrF4O2/c1-2-17-9(16)6-3-5(10(13,14)15)4-7(11)8(6)12/h3-4H,2H2,1H3
SMILES: CCOC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Br)F
Molecular Formula: C10H7BrF4O2
Molecular Weight: 315.06 g/mol

Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate

CAS No.: 2379321-26-1

Cat. No.: VC11679824

Molecular Formula: C10H7BrF4O2

Molecular Weight: 315.06 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate - 2379321-26-1

Specification

CAS No. 2379321-26-1
Molecular Formula C10H7BrF4O2
Molecular Weight 315.06 g/mol
IUPAC Name ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate
Standard InChI InChI=1S/C10H7BrF4O2/c1-2-17-9(16)6-3-5(10(13,14)15)4-7(11)8(6)12/h3-4H,2H2,1H3
Standard InChI Key XCVRYXVZYCSSPD-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Br)F
Canonical SMILES CCOC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Br)F

Introduction

Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate is a synthetic organic compound characterized by its complex aromatic structure, which includes a bromine atom, a fluorine atom, and a trifluoromethyl group attached to a benzoate ester. This compound's unique combination of functional groups contributes to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis

The synthesis of Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate typically involves multi-step organic reactions. These processes often require careful control of reaction conditions to achieve high yield and purity. Common methods may include halogenation reactions, followed by esterification to introduce the ethyl ester group.

Biological Activity and Potential Applications

Research into Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate suggests potential biological activities, particularly in the domains of antimicrobial and anticancer research. The trifluoromethyl group is known to enhance binding affinity to biological targets, which could improve its efficacy as a pharmaceutical intermediate.

Compound FeatureBiological Impact
Trifluoromethyl GroupEnhances lipophilicity and membrane permeability, potentially improving biological potency.
Bromine AtomContributes to reactivity and stability, influencing interactions with biological targets.
Fluorine AtomAffects reactivity and stability, potentially modulating enzyme or receptor interactions.

Comparison with Similar Compounds

Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate can be compared with other compounds that share similar structural features but differ in specific functional groups or their positions.

Compound NameStructural FeaturesUnique Properties
Ethyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoateTrifluoromethyl group at the 6-positionDifferent reactivity due to the position of the trifluoromethyl group .
Ethyl 3-bromo-5-cyano-2-(trifluoromethyl)benzoateContains a cyano groupDifferent reactivity due to the presence of cyano.
Ethyl 2-bromo-3-cyano-5-(difluoromethyl)benzoateContains difluoromethyl instead of trifluoromethylDifferent reactivity profile due to difluoromethyl.

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